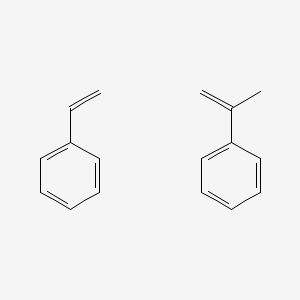

Prop-1-en-2-ylbenzene; styrene

Vue d'ensemble

Description

Prop-1-en-2-ylbenzene; styrene is a useful research compound. Its molecular formula is C17H18 and its molecular weight is 222.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrial Applications

1. Production of Polymers and Plastics

Styrene is primarily utilized in the synthesis of various polymers, with approximately 60% of global styrene production converted into polystyrene. This versatile plastic is available in several forms, including solid, foam, and film. Key applications include:

| Type of Polymer | Applications |

|---|---|

| Polystyrene (PS) | Packaging materials, food containers, medical devices, electronics, toys |

| Expandable Polystyrene (EPS) | Insulation materials, lightweight protective packaging |

| Acrylonitrile Butadiene Styrene (ABS) | Refrigerator liners, automotive parts, toys |

| Styrene Acrylonitrile (SAN) | Food containers, optical fibers |

Styrene's ability to be copolymerized with other monomers enhances its utility in creating engineering plastics with tailored properties for specific applications .

2. Synthetic Rubber

Styrene is a key component in the production of synthetic rubber, specifically Styrene Butadiene Rubber (SBR). SBR is widely used in tire manufacturing due to its excellent durability and performance characteristics. It also finds applications in conveyor belts and gaskets .

3. Composite Materials

Styrene is integral in producing fiber-reinforced polymer composites, which are utilized in various sectors such as automotive manufacturing and aerospace. These composites offer high strength-to-weight ratios and corrosion resistance .

Case Studies

Case Study 1: Styrene in Automotive Components

In the automotive industry, styrene-based composites are increasingly used for lightweight components that improve fuel efficiency. For instance, manufacturers have adopted polystyrene for interior parts and structural components due to its strength and cost-effectiveness. A study demonstrated that vehicles utilizing styrenic composites achieved up to a 20% reduction in weight compared to traditional materials .

Case Study 2: Styrene in Medical Devices

Styrene's biocompatibility has led to its application in medical devices such as syringes and IV bags. The clarity and strength of polystyrene make it suitable for these uses. Research indicates that styrenic materials can withstand sterilization processes without compromising their integrity or safety .

Environmental Impact and Safety

While styrene offers numerous benefits, it is essential to consider its environmental impact and potential health risks. Styrene has been classified as a possible human carcinogen based on limited evidence from studies involving occupational exposure. Research indicates an association between styrene exposure and increased risks of certain cancers among workers in the styrene-butadiene rubber industry .

Analyse Des Réactions Chimiques

Polymerization Reactions

Both compounds undergo free-radical polymerization, but their kinetics and outcomes differ due to structural variations.

Styrene Polymerization

-

Mechanism : Free-radical polymerization initiated thermally or via initiators like benzoyl peroxide (BPO) .

-

Kinetics : Follows first-order dependence on monomer concentration and ~0.5-order dependence on initiator .

-

Shear Rate Effects : In spinning disc reactors (SDRs), polymerization rates increase with shear rate (e.g., 76% conversion at 90°C and 6 cm³/s flow rate) .

| Parameter | Styrene (100% mass) | Styrene + Ethylbenzene (55% mass) |

|---|---|---|

| Peak Exotherm (°C) | 205 | 210 |

| Heat Release (kJ/mol) | 690 | 520 |

| Molecular Weight (Mn) | 120,000–150,000 | 85,000–110,000 |

Data from DSC and GPC analyses .

Prop-1-en-2-ylbenzene Polymerization

-

Limited chain growth due to steric hindrance from the methyl group. Primarily forms dimers or short oligomers under radical conditions .

Thermal Decomposition

High-temperature stability and decomposition pathways differ significantly.

Styrene

-

Products : Generates styryl radicals (50% α-styryl), phenyl + vinyl radicals (25%), and benzene + vinylidene (5%) above 1,660 K .

-

Pressure Dependence : Radical formation dominates at low pressures (0.5–12 atm) .

Prop-1-en-2-ylbenzene

-

Decomposes at higher temperatures (>250°C) via β-scission, yielding cumene and benzene derivatives .

Catalytic Addition Reactions

Both compounds participate in transition-metal-catalyzed transformations.

Anti-Markovnikov Hydroallylation

-

Substrates : Styrene reacts with 1-aryl-2-alkyl alkenes to form internal alkenes (up to 99% yield, >19:1 E/Z) .

-

Example :

Cu-Catalyzed Oxyalkylation

-

Mechanism : Radical pathway confirmed via TEMPO inhibition .

-

Substrate Scope : Prop-1-en-2-ylbenzene reacts with alkyl halides (e.g., 2-bromopropane) to form ethers (76% yield) .

Comparative Analysis

Propriétés

Numéro CAS |

104492-15-1 |

|---|---|

Formule moléculaire |

C17H18 |

Poids moléculaire |

222.32 g/mol |

Nom IUPAC |

prop-1-en-2-ylbenzene;styrene |

InChI |

InChI=1S/C9H10.C8H8/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7H,1H2,2H3;2-7H,1H2 |

Clé InChI |

ZAKVZVDDGSFVRG-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1 |

Description physique |

Dry Powder |

Numéros CAS associés |

9011-11-4 68441-37-2 108080-90-6 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.